molecular formula C23H20N4O4 B3205568 N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1040649-85-1

N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B3205568
CAS No.: 1040649-85-1
M. Wt: 416.4 g/mol
InChI Key: LWMCAWWNIUZKNA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,2-dihydropyridinone core fused with a 1,2,4-oxadiazole ring. The structure includes:

  • 4-Methoxyphenyl group: Attached to the acetamide nitrogen, contributing electron-donating properties via the methoxy substituent.
  • Acetamide linker: Bridges the pyridinone and methoxyphenyl moieties, offering conformational flexibility.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-5-7-16(8-6-15)21-25-22(31-26-21)19-4-3-13-27(23(19)29)14-20(28)24-17-9-11-18(30-2)12-10-17/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMCAWWNIUZKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the coupling of these rings with the aromatic substituents. Common reagents used in these reactions include hydrazine, acetic anhydride, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The oxadiazole and dihydropyridine components are known to interact with biological targets involved in cancer progression. For instance, studies suggest that derivatives of oxadiazole can inhibit specific kinases or enzymes that promote tumor growth .

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MBA-MD-231). The results demonstrated that certain derivatives exhibited promising cytotoxicity, highlighting the potential of oxadiazole-containing compounds as anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), leading to reduced inflammation markers in biological assays. This property could be beneficial for developing new anti-inflammatory drugs.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structures may also provide neuroprotective effects, potentially through modulating neurotransmitter systems or protecting against oxidative stress. This application is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.

Polymer Chemistry

The unique functional groups present in N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide make it a candidate for use as a polymer additive or stabilizer. Its ability to interact with various polymer matrices can enhance the mechanical properties and thermal stability of plastics.

Nanomaterials

Research into nanomaterials has shown that compounds with oxadiazole rings can serve as effective building blocks for creating nanoscale materials with specific electronic and optical properties. These materials could find applications in sensors or photonic devices.

Chromatographic Techniques

The compound's distinct chemical structure allows it to be used as a reference standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography). Its unique spectral properties facilitate the development of analytical methods for detecting related compounds in complex mixtures.

Spectroscopic Studies

This compound can also be utilized in spectroscopic studies to understand molecular interactions and dynamics. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into its structural characteristics and reactivity .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Compound 1 : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide

  • Key Differences: Halogenation: Features 3-chloro-4-methoxyphenyl and 4-chlorophenyl groups (vs. the target’s non-halogenated 4-methylphenyl and 4-methoxyphenyl). Pyridinyl Substituents: Includes 4,6-dimethyl groups on the pyridinone ring (absent in the target compound).
  • Methyl groups on the pyridinone may sterically hinder binding to flat active sites.

Compound 2 : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences :
    • Heterocycle : Replaces 1,2,4-oxadiazole with a 1,2,4-triazole ring, altering hydrogen-bonding capacity.
    • Sulfanyl Linker : Uses a sulfur atom instead of an oxygen atom in the acetamide bridge, increasing polarizability.
    • Substituents : Includes pyridin-2-yl and 4-chloro-2-methoxy-5-methylphenyl groups.
  • Implications :
    • The triazole’s additional nitrogen may enhance metal coordination or hydrogen bonding.
    • Sulfur’s larger atomic size could influence steric interactions in enzymatic pockets.

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₂N₄O₄ 434.46 4-Methoxyphenyl, 4-methylphenyl, 1,2,4-oxadiazole
Compound 1 C₂₅H₂₂Cl₂N₄O₄ 525.37 3-Chloro-4-methoxyphenyl, 4-chlorophenyl, 4,6-dimethylpyridinone
Compound 2 C₂₀H₂₂ClN₅O₂S 447.94 4-Chloro-2-methoxy-5-methylphenyl, pyridin-2-yl, 1,2,4-triazole, sulfanyl

Analysis :

  • The target compound has the lowest molecular weight , likely due to the absence of halogens and additional methyl groups.
  • Compound 1 ’s higher molecular weight (525 g/mol) may reduce oral bioavailability but improve target affinity via chlorine’s hydrophobic effects.
  • Compound 2 ’s sulfur-containing linker and triazole ring could enhance metabolic stability but increase synthetic complexity.

Electronic and Steric Effects

  • Electron-Donating vs. Compound 1’s chlorine atoms withdraw electrons, polarizing the oxadiazole ring and possibly enhancing interaction with electron-deficient protein residues .
  • Steric Bulk: Compound 1’s 4,6-dimethylpyridinone introduces steric hindrance, which might limit binding to deep enzymatic pockets. The target compound’s unsubstituted pyridinone allows for more flexible interactions.

Biological Activity

N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has attracted considerable attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structures including a methoxyphenyl group, an oxadiazole ring, and a dihydropyridine moiety. The IUPAC name is as follows:

Property Details
IUPAC Name This compound
Molecular Formula C24H21N3O4
Molecular Weight 405.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and histone deacetylases (HDAC), leading to anti-inflammatory effects .
  • Anticancer Activity : Research indicates that derivatives of oxadiazole exhibit significant anticancer properties by inducing apoptosis in tumor cells. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroprotective Effects : The methoxy group in the structure may enhance neuroprotective properties by modulating neurotransmitter receptors .

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For example:

  • A study indicated that compounds with oxadiazole rings showed cytotoxic activity against multiple cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC50 values ranging from 92.4 µM to lower depending on structural modifications .

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated promising anti-inflammatory effects through the inhibition of COX enzymes:

Compound IC50 (µM) Target Enzyme
Celecoxib0.4COX-II
PYZ370.2COX-II

This suggests that the compound may also possess similar inhibitory properties .

Antimicrobial Activity

Oxadiazole derivatives have shown antimicrobial properties against various pathogens. The presence of the oxadiazole ring is crucial for this activity as it enhances interaction with microbial enzymes.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • In vitro Studies : In vitro assays demonstrated significant cytotoxicity against tumor cells with promising selectivity indices.
  • Structure–Activity Relationship (SAR) : Modifications to the methoxy and methyl groups significantly influence biological activity. For instance, compounds with additional substituents on the phenyl rings exhibited enhanced potency against specific cancer types .
  • Therapeutic Potential : The compound's ability to modulate key biological pathways positions it as a candidate for drug development targeting inflammation and cancer .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and subsequent coupling with the dihydropyridinone-acetamide moiety. A validated approach for analogous acetamide derivatives involves:
  • Step 1 : Condensation of 4-methylbenzonitrile hydroxylamine with a carbonyl precursor to form the oxadiazole ring under reflux with a catalyst (e.g., ZnCl₂) .
  • Step 2 : Coupling the oxadiazole intermediate with a functionalized dihydropyridinone using DMF as a solvent and K₂CO₃ as a base at room temperature .
  • Critical Parameters : Reaction time (monitored via TLC), stoichiometric ratios (1.0–1.5 mol equivalents), and purification via column chromatography. Yield optimization requires strict control of moisture and oxygen-sensitive intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for -OCH₃), oxadiazole protons (δ ~8.1–8.3 ppm), and dihydropyridinone carbonyl (δ ~165–170 ppm) .
  • IR : Identify key functional groups (e.g., C=O at ~1667 cm⁻¹, N-H stretch at ~3468 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+1]⁺ ion) and fragmentation patterns .
  • Chromatography :
  • HPLC : Use a C18 column (e.g., Chromolith) with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity ≥95% .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or off-target interactions. To address this:
  • Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values .
  • Counter-Screening : Test against structurally related enzymes (e.g., kinases vs. phosphatases) to confirm selectivity .
  • Structural Validation : Use X-ray crystallography (as in ) to verify binding modes and compare with computational docking results.
  • Data Reprodubility : Replicate assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile, focusing on the oxadiazole and dihydropyridinone moieties?

  • Methodological Answer :
  • Oxadiazole Modifications :
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methylphenyl position to enhance metabolic stability .
  • Replace the oxadiazole with 1,3,4-thiadiazole to evaluate effects on solubility and target affinity .
  • Dihydropyridinone-Acetamide Modifications :
  • Substitute the 4-methoxyphenyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to improve blood-brain barrier penetration .
  • Conduct in vitro ADMET assays (e.g., microsomal stability, CYP inhibition) to prioritize derivatives .

Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomics : Use affinity-based pull-down assays with a biotinylated derivative to identify binding partners in cell lysates .
  • CRISPR/Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Kinetic Studies : Perform time-resolved fluorescence resonance energy transfer (TR-FRET) to measure binding kinetics (Kon/Koff) .

Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings, particularly regarding toxicity and waste disposal?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powder (use fume hoods) .
  • Waste Disposal : Collect organic waste in sealed containers labeled with CAS number 51-66-1 (analogous to ). Neutralize acidic/basic byproducts before disposal.
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Notes

  • For structural analysis, prioritize crystallographic data from and synthetic protocols from .
  • Advanced SAR studies should integrate computational modeling (e.g., DFT, molecular dynamics) with experimental validation.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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